molecular formula C15H19N5OS B7043162 N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide

Cat. No.: B7043162
M. Wt: 317.4 g/mol
InChI Key: DYXBVKWBRXSYNO-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, piperidine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 6-ethylpyrimidine and piperidine derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, cyclization, and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinamine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.

    Thiazole derivatives: These compounds are studied for their diverse biological activities.

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide is unique due to the combination of its three distinct moieties, which confer a wide range of potential applications and biological activities. This structural uniqueness allows for the exploration of novel therapeutic and industrial applications that are not possible with simpler compounds.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-2-11-9-14(17-10-16-11)20-6-3-12(4-7-20)18-15(21)13-5-8-22-19-13/h5,8-10,12H,2-4,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBVKWBRXSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)NC(=O)C3=NSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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